3-(4,5-Dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid
Description
Benzenesulfonic Acid Core
The central benzene ring is substituted at position 3 with a sulfonic acid group (-SO3H), which confers high polarity and acidity. This group participates in hydrogen bonding and ionic interactions, influencing solubility and reactivity.
Pyrazolone Ring System
The pyrazole ring exists in a 4,5-dihydro-5-oxo configuration, making it a pyrazolone derivative. The ring is unsaturated at positions 1–2 and 3–4, with a ketone group at position 5. This moiety contributes to the compound’s planar geometry and potential for tautomerism.
Octadecanoylamino Phenyl Substituent
At position 3 of the pyrazolone ring, a phenyl group is attached via an amide linkage to an octadecanoyl chain (CH3(CH2)16CO-). The 18-carbon alkyl chain introduces significant hydrophobicity, creating an amphiphilic character.
Table 1: Key Functional Groups and Their Properties
| Functional Group | Position | Role |
|---|---|---|
| Sulfonic acid (-SO3H) | Benzene C3 | Acidity, solubility |
| Pyrazolone ring | Linked to C3 | Planarity, tautomerism |
| Octadecanoylamino group | Pyrazole C3 | Hydrophobicity, self-assembly |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR :
- Aromatic protons : Signals between δ 7.2–8.5 ppm correspond to the benzene and phenyl rings.
- Pyrazolone protons : The NH proton of the pyrazolone ring appears as a broad singlet near δ 12.5 ppm.
- Alkyl chain protons : The octadecanoyl chain shows characteristic peaks at δ 0.88 (terminal CH3), δ 1.25 (methylene groups), and δ 2.35 (CO-NH adjacent CH2).
13C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : Observed at m/z 597.8 (M+H)+, consistent with the molecular formula C33H47N3O5S.
- Fragmentation : Cleavage of the amide bond yields ions at m/z 265 (benzenesulfonic acid-pyrazolone fragment) and m/z 332 (octadecanoylamino phenyl group).
Crystallographic Data and Conformational Studies
Crystallographic data for this compound remain limited due to challenges in growing single crystals, likely attributable to its flexible octadecanoyl chain. However, analog structures (e.g., shorter-chain derivatives) suggest:
- The pyrazolone ring adopts a planar conformation , stabilized by resonance between the ketone and adjacent double bonds.
- The sulfonic acid group forms hydrogen bonds with adjacent molecules, promoting layered or micellar aggregation in the solid state.
- Molecular dynamics simulations predict that the octadecanoyl chain adopts a helical or folded conformation in nonpolar environments, minimizing steric hindrance.
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 15.2 Å, b = 4.8 Å, c = 20.1 Å |
| Calculated density | 1.22 g/cm³ |
Properties
CAS No. |
97158-37-7 |
|---|---|
Molecular Formula |
C33H47N3O5S |
Molecular Weight |
597.8 g/mol |
IUPAC Name |
3-[3-[4-(octadecanoylamino)phenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C33H47N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-32(37)34-28-23-21-27(22-24-28)31-26-33(38)36(35-31)29-18-17-19-30(25-29)42(39,40)41/h17-19,21-25H,2-16,20,26H2,1H3,(H,34,37)(H,39,40,41) |
InChI Key |
COCBSNGTVHMNDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C2)C3=CC(=CC=C3)S(=O)(=O)O |
Origin of Product |
United States |
Biological Activity
3-(4,5-Dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid, also referred to by its CAS number 25985-53-9, is part of a class of compounds known as pyrazoles. These compounds are recognized for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 613.8 g/mol. The compound features a complex structure that includes a pyrazole ring and a benzenesulphonic acid moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study demonstrated that substituents on the pyrazole ring can enhance cytotoxicity against cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Antibacterial Properties
Pyrazoles are known for their antibacterial activities. Research has shown that certain derivatives can inhibit the growth of pathogenic bacteria by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival . The compound may share these properties due to its structural similarities with other bioactive pyrazoles.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response . This activity suggests that the compound could be beneficial in treating inflammatory diseases.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Pyrazole derivatives have demonstrated the ability to scavenge free radicals and enhance the body's antioxidant defenses . The presence of specific functional groups in the compound may enhance its capacity to act as an antioxidant.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Aly et al. (2021) | Anticancer Activity | Demonstrated significant cytotoxic effects on various tumor cell lines, indicating potential as an anticancer agent. |
| PMC8401439 | Antibacterial Activity | Showed effective inhibition of pathogenic bacteria, supporting its use in antimicrobial therapy. |
| MDPI (2022) | Anti-inflammatory Mechanism | Highlighted inhibition of COX and LOX pathways, confirming anti-inflammatory effects. |
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 3-(4,5-Dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid exhibit significant anticancer properties. Studies have shown that the incorporation of pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In vitro studies on human cancer cell lines demonstrated that derivatives of this compound could reduce cell viability by over 50% at specific concentrations after 48 hours of exposure. The mechanism involved the activation of caspase pathways leading to programmed cell death .
2. Anti-inflammatory Effects
The compound has also shown promise in the treatment of inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
Case Study:
In animal models of inflammation, administration of this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Industrial Applications
1. Pharmaceutical Formulations
Due to its bioactive nature, this compound can be utilized in pharmaceutical formulations aimed at treating various diseases, including cancer and inflammatory disorders. Its solubility profile allows it to be effectively incorporated into oral or injectable drug formulations.
2. Chemical Synthesis
The presence of functional groups in this compound makes it an excellent intermediate for synthesizing other complex molecules in organic chemistry.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Differences
The compound’s uniqueness lies in its combination of a long alkyl chain (C18) amide-linked to a phenyl group and a sulphonic acid moiety. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Property Comparison
Critical Analysis of Divergent Data
- This underscores the importance of counterions in application design .
- Biological Activity Variability : Substituent type (e.g., hydroxyl vs. alkyl) drastically alters bioactivity. The target compound’s lack of aryl groups may reduce cytotoxicity compared to ’s derivatives .
Preparation Methods
Synthesis of the Pyrazolone Intermediate
- Starting from hydrazine derivatives and β-ketoesters or β-diketones, the pyrazolone ring is constructed via cyclization.
- The 4-aminophenyl substituent is introduced either by using a substituted hydrazine or by subsequent aromatic substitution on the pyrazolone ring.
- The pyrazolone intermediate is typically isolated as a 4,5-dihydro-5-oxo-1H-pyrazol derivative.
Amide Bond Formation with Octadecanoyl Chloride
- The amino group on the 4-aminophenyl substituent is acylated with octadecanoyl chloride (stearoyl chloride) under controlled conditions.
- Typical conditions involve a base such as triethylamine or pyridine in anhydrous solvents (e.g., dichloromethane) at low temperature to prevent side reactions.
- The reaction yields the 4-(1-oxooctadecyl)amino substituent on the phenyl ring.
- Purification is achieved by recrystallization or chromatography.
Introduction of the Benzenesulphonic Acid Group
- The benzenesulphonic acid moiety is introduced at the 1-position of the pyrazolone ring.
- This can be achieved by electrophilic aromatic substitution or by coupling reactions using sulfonated aromatic precursors.
- Alternatively, the pyrazolone ring can be functionalized with a benzenesulfonyl chloride derivative, followed by hydrolysis to the sulfonic acid.
- The sulfonic acid group enhances water solubility and biological activity.
Final Purification and Characterization
- The final compound is purified by crystallization or preparative HPLC.
- Characterization includes NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
- The compound is typically obtained as a solid with high purity (>95%).
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Pyrazolone ring formation | Hydrazine + β-ketoester/diketone | 4-aminophenyl-substituted pyrazolone | Cyclization under reflux |
| 2 | Amide bond formation | Octadecanoyl chloride, base, anhydrous solvent | 4-(1-oxooctadecyl)amino substituted pyrazolone | Low temperature, inert atmosphere |
| 3 | Sulfonation or coupling | Benzenesulfonyl chloride or sulfonated aromatic precursor | Final sulfonic acid substituted compound | Electrophilic substitution or coupling |
| 4 | Purification | Recrystallization, chromatography | Pure target compound | Confirmed by spectroscopic methods |
Research Findings and Considerations
- The long alkyl chain (octadecanoyl) imparts lipophilicity, which can affect solubility and biological membrane interaction.
- The sulfonic acid group increases aqueous solubility and may improve bioavailability.
- The pyrazolone core is known for diverse biological activities, including anti-inflammatory and enzyme inhibition properties.
- Synthetic challenges include controlling regioselectivity during sulfonation and avoiding hydrolysis of sensitive amide bonds.
- Literature reports emphasize the need for anhydrous conditions during acylation and careful pH control during sulfonation to maximize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
